1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the benzenesulfonyl group and the piperazine ring. Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its overall pharmacokinetic properties. These interactions result in the compound exerting its biological effects through a combination of inhibition and modulation of specific pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups. Similar compounds include:
- 1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-hydroxyphenyl)piperazine
- 1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-(2-chlorophenyl)piperazine These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the methoxy group in the title compound may enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
5-[2-methoxy-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-16(2)22-24-23(32-25-22)18-15-17(9-10-20(18)30-3)33(28,29)27-13-11-26(12-14-27)19-7-5-6-8-21(19)31-4/h5-10,15-16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYZBNUHEXFWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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